(2-Methylpyridin-4-yl)methanol

Description

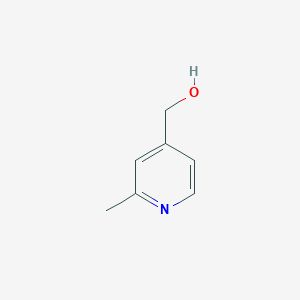

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHFSXVRRCEWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433073 | |

| Record name | (2-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105250-16-6 | |

| Record name | (2-methylpyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (2-Methylpyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Methylpyridin-4-yl)methanol (CAS No. 105250-16-6), a key intermediate in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its applications in drug discovery.

Chemical and Physical Properties

This compound is a substituted pyridine derivative with the molecular formula C₇H₉NO.[1] Its chemical structure features a pyridine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 105250-16-6 | |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 103-107 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, and water | |

| Purity (Typical) | ≥98% (by HPLC) |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of 2-methylisonicotinic acid or its esters.

Experimental Protocol: Reduction of 2-Methylisonicotinic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Methylisonicotinic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)/Boron trifluoride etherate (BF₃·OEt₂)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride in anhydrous THF.

-

Addition of Reactant: A solution of 2-methylisonicotinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water at 0 °C.

-

Workup: The resulting mixture is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its pyridine core is a common motif in many biologically active compounds.

Role as a Synthetic Intermediate

The primary hydroxyl group of this compound can be readily functionalized, allowing for its incorporation into a wide range of molecular scaffolds. Common transformations include oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification.

Logical Relationship of Functional Group Transformations

Caption: Key functional group transformations of this compound.

Incorporation into Bioactive Molecules

The (2-methylpyridin-4-yl)methyl moiety is found in a number of compounds investigated for various therapeutic targets. While specific signaling pathway involvement is dependent on the final molecular structure, the pyridine nitrogen can act as a hydrogen bond acceptor, and the overall scaffold can provide a rigid framework for orienting other pharmacophoric features.

Note: As a chemical intermediate, this compound itself is not typically evaluated for direct biological activity or involvement in signaling pathways. Its significance lies in its utility for constructing larger, more complex molecules that are then screened for such properties. The exploration of signaling pathways would be relevant to the final drug candidates synthesized from this starting material.

References

An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-4-yl)methanol is a heterocyclic alcohol and a substituted pyridine derivative. This document provides a comprehensive overview of its chemical structure, properties, and synthesis. It also explores its significance as a versatile building block in medicinal chemistry, particularly in the development of therapeutic agents. Detailed experimental protocols and spectroscopic data are presented to facilitate its use in research and drug development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups imparts specific chemical reactivity and makes it a valuable intermediate in organic synthesis.

Chemical Structure Visualization

The chemical structure of this compound is depicted below.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and predicted spectroscopic data for this compound is provided in the table below.[1]

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=NC=CC(=C1)CO |

| InChI | InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3 |

| InChIKey | WCHFSXVRRCEWJL-UHFFFAOYSA-N |

| Predicted XlogP | 0.4 |

| Monoisotopic Mass | 123.06841 Da |

Predicted Mass Spectrometry Data (Adducts): [1]

| Adduct | m/z |

| [M+H]⁺ | 124.07569 |

| [M+Na]⁺ | 146.05763 |

| [M-H]⁻ | 122.06113 |

| [M+NH₄]⁺ | 141.10223 |

| [M+K]⁺ | 162.03157 |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, most commonly involving the reduction of a corresponding carboxylic acid or aldehyde derivative. A plausible and frequently employed method is the reduction of a 2-methylisonicotinic acid ester.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from a suitable starting material.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reduction of Methyl 2-Methylisonicotinate

This protocol describes the synthesis of this compound via the reduction of methyl 2-methylisonicotinate using lithium aluminum hydride (LiAlH₄).

Materials:

-

Methyl 2-methylisonicotinate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

A solution of methyl 2-methylisonicotinate (1 equivalent) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ (1.5-2 equivalents) in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added to quench the reaction and facilitate the precipitation of aluminum salts.

-

The resulting mixture is stirred vigorously for 30 minutes, after which the solid precipitate is removed by filtration.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns will be indicative of their respective chemical environments. In CDCl₃, the hydroxyl proton may appear as a broad singlet, while in DMSO-d₆, it may show coupling to the adjacent methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the hydroxyl group (typically around 3400-3200 cm⁻¹), C-H stretching bands for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹), C=C and C=N stretching vibrations for the pyridine ring (in the 1600-1400 cm⁻¹ region), and a C-O stretching band for the primary alcohol (around 1050 cm⁻¹).

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are prevalent scaffolds in a wide array of pharmaceuticals due to their ability to engage in hydrogen bonding and other molecular interactions with biological targets. This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications.

Role as a Synthetic Intermediate

The hydroxymethyl group of this compound can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups such as halides or amines. This functional group versatility allows for its incorporation into larger, more complex molecular architectures.

Potential Therapeutic Areas

Derivatives of pyridinyl methanol have been investigated for a range of biological activities. For instance, some have been explored as antagonists for transient receptor potential vanilloid 3 (TRPV3), which is implicated in pain sensation and skin disorders.[2]

Furthermore, the substituted pyridine motif is a core component of several classes of drugs, including proton pump inhibitors (PPIs) used to treat acid-reflux disorders.[3][4][5][6] While this compound itself is not a PPI, its structural features make it a relevant precursor for the synthesis of novel compounds that could modulate various biological pathways.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a chemical building block like this compound to a potential drug candidate.

Caption: From chemical building block to drug candidate.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined structure and reactive functional groups make it an ideal starting point for the synthesis of a diverse range of compounds. This guide provides the foundational technical information required for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rabeprazole - Wikipedia [en.wikipedia.org]

- 5. Mechanistic Insight into the Inhibition of Choline Acetyltransferase by Proton Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H- benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Methylpyridin-4-yl)methanol

This technical guide provides a comprehensive overview of (2-Methylpyridin-4-yl)methanol, targeting researchers, scientists, and professionals in drug development. The document details the molecule's chemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological significance.

Core Molecular Data

This compound is a pyridine derivative with a methyl and a hydroxymethyl substituent. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 123.15 g/mol | [1] |

| Molecular Formula | C₇H₉NO | [2] |

| CAS Number | 105250-16-6 | [1] |

| Isomeric SMILES | CC1=NC=CC(=C1)CO | [2] |

| Monoisotopic Mass | 123.06841 Da | [3] |

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| XlogP | 0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 123.068413923 |

| Topological Polar Surface Area | 32.99 Ų |

| Heavy Atom Count | 9 |

| Complexity | 95.3 |

Experimental Protocols

The following sections provide detailed, proposed methodologies for the synthesis and analysis of this compound. These protocols are based on established chemical principles and procedures for related compounds.

Proposed Synthesis Protocol: Reduction of 2-Methylisonicotinic Acid

This protocol describes a potential laboratory-scale synthesis of this compound via the reduction of 2-methylisonicotinic acid.

Materials:

-

2-Methylisonicotinic acid

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous THF under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

-

Addition of Starting Material: A solution of 2-methylisonicotinic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

-

Workup: The resulting solid is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Proposed Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of this compound using reverse-phase HPLC with UV detection.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 10% B to 70% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Inject the prepared standards and samples into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Biological Context and Potential Applications

While direct biological studies on this compound are limited, its structural similarity to key intermediates in the synthesis of proton pump inhibitors (PPIs) suggests potential relevance in this area.

A closely related compound, (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol, is a crucial building block for PPIs like omeprazole and lansoprazole. These drugs are widely used to treat acid-related gastrointestinal disorders by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the stomach.

General Mechanism of Action of Proton Pump Inhibitors

The derivatives of substituted pyridinylmethanol act as prodrugs. They are weak bases that accumulate in the acidic environment of the parietal cells of the stomach. Here, they undergo an acid-catalyzed conversion to a reactive sulfenamide intermediate. This intermediate then forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inactivation and a profound reduction in gastric acid secretion.

Given this context, this compound and its derivatives are of significant interest for the development of new PPIs or other therapeutic agents targeting acidic environments in the body. Further research into the biological activities of this compound and its analogues is warranted.

References

A Comprehensive Technical Guide to (2-Methylpyridin-4-yl)methanol: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanol, a substituted pyridine derivative, is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine ring with methyl and hydroxymethyl substituents, provides a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide offers an in-depth overview of its chemical identity, synthesis, and its emerging role as a modulator of key biological pathways, particularly in the context of pain, inflammation, and oncology.

The IUPAC name for this compound is This compound .[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₉NO | [1] |

| Molecular Weight | 123.15 g/mol | [1] |

| CAS Number | 105250-16-6 | |

| Appearance | Solid (form may vary) | |

| SMILES | CC1=NC=CC(=C1)CO | [1] |

| InChI | InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3 | [1] |

Synthesis of this compound

While various methods exist for the synthesis of pyridine derivatives, a common and effective approach for preparing this compound involves the reduction of a suitable precursor such as 2-methylisonicotinic acid or its ester. Catalytic hydrogenation is a frequently employed method for this transformation.[2]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 2,4-lutidine, which is first oxidized to 2-methylisonicotinic acid and then subsequently reduced to the desired alcohol.

References

An In-depth Technical Guide to the Synthesis of (2-Methylpyridin-4-yl)methanol

This technical guide provides a comprehensive overview of the synthesis of (2-Methylpyridin-4-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway.

Introduction

This compound is a substituted pyridine derivative with significant applications in medicinal chemistry. Its structural motif is a common feature in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of critical importance. This guide focuses on a well-established and practical synthetic route commencing from 2,4-lutidine.

Core Synthesis Pathway: Regioselective Functionalization of 2,4-Lutidine

The most practical and regioselective synthesis of this compound starts from the readily available starting material, 2,4-lutidine. The key transformation involves the selective deprotonation of the methyl group at the 4-position, followed by the introduction of a hydroxymethyl group.

The logical relationship of this synthesis pathway is illustrated in the following diagram:

Caption: Synthesis pathway from 2,4-lutidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 2,4-lutidine. This multi-step, one-pot synthesis provides a good overall yield.[1]

| Step No. | Reaction Step | Starting Material | Key Reagents | Product | Reported Yield | Scale |

| 1 | Regioselective Lithiation | 2,4-Lutidine | n-Butyllithium (n-BuLi), Diethylamine | 4-Lithio-2-methylpyridine | In-situ | 17.3 mmol |

| 2 | Formylation | 4-Lithio-2-methylpyridine | N,N-Dimethylformamide (DMF) | 2-Methyl-4-pyridinecarboxaldehyde | - | 17.3 mmol |

| 3 | Reduction | 2-Methyl-4-pyridinecarboxaldehyde | Sodium Borohydride (NaBH₄) | This compound | 64% (overall) | 10 kg |

Detailed Experimental Protocols

A practical and scalable, three-step, one-pot synthesis of this compound from 2,4-lutidine has been developed.[1]

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure:

-

Initial Setup: A flame-dried 50 mL, single-neck round-bottom flask is charged with 2,4-lutidine (2.00 mL, 17.3 mmol) and tetrahydrofuran (THF, 20 mL). The solution is then cooled to -50 °C.[1]

-

Lithiation: n-Butyllithium (7.6 mL of a 2.5 M solution in hexanes, 19 mmol) is added via syringe, and the resulting solution is stirred at -50 °C for 35 minutes.[1]

-

Equilibration: Diethylamine (2.68 mL, 26.0 mmol) is then added via syringe, and the stirring is continued for an additional 25 minutes to facilitate the formation of the thermodynamically more stable 4-lithio species.[1]

-

Formylation: N,N-Dimethylformamide (DMF, 2.68 mL, 34.6 mmol) is added via syringe to trap the anion and form the corresponding aldehyde intermediate.[1]

-

Reduction and Isolation: Following an aqueous workup, the crude aldehyde is directly reduced using a suitable reducing agent such as sodium borohydride. The final product, this compound, is then isolated and purified by chromatography.[1]

This one-pot procedure has been successfully scaled up to produce kilogram quantities of the target compound with an overall yield of 64% from 2,4-lutidine.[1]

Alternative Synthetic Approaches

While the regioselective lithiation of 2,4-lutidine is a highly effective method, other synthetic strategies can also be considered. These include:

-

Oxidation of 2,4-Lutidine: Direct oxidation of one of the methyl groups of 2,4-lutidine can be challenging due to regioselectivity issues, often leading to a mixture of isomers.

-

Reduction of 2-Methylisonicotinic Acid or its Esters: If 2-methylisonicotinic acid or its corresponding ester is available, it can be reduced to this compound using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

-

Biocatalytic Approaches: The use of whole-cell biocatalysts or isolated enzymes for the asymmetric reduction of corresponding ketones to chiral pyridyl methanols is an emerging green and efficient method.[2]

Conclusion

The synthesis of this compound via regioselective lithiation of 2,4-lutidine represents a robust and scalable method suitable for laboratory and industrial applications. This guide provides the necessary technical details to enable researchers and drug development professionals to effectively produce this valuable intermediate. Further exploration of alternative and greener synthetic routes, such as biocatalysis, may offer additional advantages in terms of sustainability and efficiency in the future.

References

Unveiling (2-Methylpyridin-4-yl)methanol: A Technical Guide to its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanol, a substituted pyridine derivative, holds a significant position as a versatile building block in the realms of pharmaceutical and agrochemical research. Its structural simplicity, combined with the reactive potential of the hydroxymethyl group and the pyridine ring, has made it a valuable intermediate in the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and physicochemical properties of this compound and its closely related isomer, (4-Methylpyridin-2-yl)methanol.

Nomenclature and Isomerism

It is crucial to distinguish between the two primary isomers discussed in scientific literature:

-

This compound: CAS Number 105250-16-6

-

(4-Methylpyridin-2-yl)methanol: CAS Number 42508-74-7

While both share the same molecular formula (C₇H₉NO) and molecular weight (123.15 g/mol ), the positions of the methyl and hydroxymethyl groups on the pyridine ring lead to distinct chemical and physical properties. Much of the foundational synthetic work in this area predates modern systematic naming conventions, often referring to these compounds as substituted "picolyl alcohols" or "pyridyl carbinols." This guide will address the historical context while adhering to current IUPAC nomenclature.

Historical Perspective: The Dawn of Pyridyl Carbinol Synthesis

The discovery of a reliable method for the synthesis of hydroxymethylpyridines, including the structural class of this compound, can be traced back to the seminal work on the rearrangement of pyridine N-oxides.

The Boekelheide Reaction: A Foundational Discovery

In 1954, Virgil Boekelheide and W. J. Linn published a groundbreaking paper detailing the rearrangement of α-picoline-N-oxides when treated with acetic anhydride, a transformation now known as the Boekelheide reaction.[1] This reaction provided a novel and efficient route to pyridyl carbinols and their corresponding aldehydes.[1] The original reaction was typically carried out at reflux temperatures (~140 °C) using acetic anhydride.[2]

The general mechanism of the Boekelheide reaction involves several key steps:

-

Acylation: The reaction initiates with the acylation of the N-oxide oxygen by acetic anhydride.

-

Deprotonation: The acetate anion then deprotonates the α-methyl group.

-

[3.3]-Sigmatropic Rearrangement: This is the critical step where a concerted rearrangement occurs.

-

Formation of the Acetylated Intermediate: The rearrangement yields an acetylated hydroxymethylpyridine.

-

Hydrolysis: Subsequent hydrolysis of the acetate ester reveals the final hydroxymethylpyridine product.[2]

Later advancements demonstrated that the reaction can proceed at room temperature by using the more reactive trifluoroacetic anhydride (TFAA).[2]

Physicochemical and Spectroscopic Data

Precise characterization of this compound and its isomers is essential for their application in synthesis and biological studies. The following tables summarize key physicochemical and spectroscopic data.

| Property | (4-Methylpyridin-2-yl)methanol (CAS 42508-74-7) | This compound (CAS 105250-16-6) |

| Molecular Formula | C₇H₉NO | C₇H₉NO |

| Molecular Weight | 123.15 g/mol | 123.15 g/mol |

| Appearance | Colorless to light yellow liquid | Data not readily available |

| Melting Point | 96 °C | Data not readily available |

| Boiling Point | 236 °C | Data not readily available |

| Density | 1.092 g/cm³ | Data not readily available |

| pKa | 13.50 ± 0.10 (Predicted) | Data not readily available |

Table 1: Physicochemical Properties of this compound Isomers.

| Spectroscopic Data | (4-Methylpyridin-2-yl)methanol (CAS 42508-74-7) | This compound (CAS 105250-16-6) |

| ¹H NMR | Data not readily available in literature | Data not readily available in literature |

| ¹³C NMR | Data not readily available in literature | Data not readily available in literature |

| Mass Spectrum (EI) | Key fragments and their relative intensities would be presented here. | Predicted m/z values for various adducts are available.[3] |

| Infrared (IR) Spectrum | Characteristic peaks for O-H, C-H (aromatic and aliphatic), and C=N/C=C stretching would be presented here. | Data not readily available in literature |

Table 2: Spectroscopic Data for this compound Isomers.

Experimental Protocols

The following protocols are based on established synthetic methods for producing hydroxymethylpyridines.

Synthesis of (4-Methylpyridin-2-yl)methanol via the Boekelheide Reaction

This protocol is adapted from the general principles of the Boekelheide reaction.

Materials:

-

2,4-Dimethylpyridine-N-oxide

-

Acetic anhydride

-

Methanol

-

Saturated aqueous potassium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,4-dimethylpyridine-N-oxide in dichloromethane.

-

Slowly add a solution of acetic anhydride in dichloromethane to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours.

-

Add methanol and a saturated aqueous solution of potassium carbonate to the reaction mixture and continue stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or distillation.

Biological Activity and Applications

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules.

Derivatives of the closely related 2-bromo-4-methylpyridine have shown potential as scaffolds for anticancer and antimicrobial agents .[4] The introduction of various substituents at the 2-position of the pyridine ring has been shown to influence the cytotoxic activity against different cancer cell lines.[4]

Furthermore, more complex molecules incorporating the (4-methoxy-3,5-dimethylpyridin-2-yl)methanol backbone are crucial intermediates in the synthesis of proton pump inhibitors (PPIs) , a class of drugs widely used to reduce gastric acid secretion.[5]

The presence of the hydroxymethyl group and the nitrogen atom in the pyridine ring makes this compound and its isomers valuable precursors for creating diverse libraries of compounds for screening in drug discovery and agrochemical development programs. The potential for these compounds to act as ligands for metal complexes also opens up avenues in catalysis and materials science.

Visualizing Synthesis and Relationships

To illustrate the key synthetic pathway and the relationship between the starting material and the product in the historical context of its discovery, the following diagrams are provided.

Caption: Workflow for the synthesis of (4-Methylpyridin-2-yl)methanol.

Caption: Key mechanistic steps of the Boekelheide reaction.

Conclusion

The discovery and development of synthetic routes to this compound and its isomers, rooted in the foundational Boekelheide reaction, have provided chemists with a valuable class of building blocks. While a comprehensive biological profile of the parent molecule is yet to be fully elucidated in public literature, the prevalence of its structural motifs in pharmaceuticals and agrochemicals underscores its importance. Further research into the specific biological activities of these isomers could unveil novel therapeutic or agricultural applications. This guide serves as a comprehensive resource for researchers, providing the historical context, key data, and experimental frameworks necessary to explore the potential of this versatile pyridine derivative.

References

Theoretical Properties of (2-Methylpyridin-4-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylpyridin-4-yl)methanol, a substituted pyridylmethanol, represents a core structural motif in medicinal chemistry and drug discovery. Its unique combination of a basic pyridine ring and a reactive primary alcohol functional group makes it a versatile building block for the synthesis of a wide range of biologically active molecules. Understanding the theoretical and physicochemical properties of this compound is paramount for its effective utilization in the design and development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, computational chemistry analysis, spectroscopic data, and predicted metabolic and toxicological profiles. The information is presented to support researchers in predicting its behavior in biological systems and in designing synthetic pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, permeability, and overall drug-like characteristics. While experimental data is limited, a combination of predicted values and data from analogous compounds provides a reliable profile.

| Property | Value | Data Source |

| Molecular Formula | C₇H₉NO | PubChem[1] |

| Molecular Weight | 123.15 g/mol | PubChem[1] |

| CAS Number | 105250-16-6 | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem |

| SMILES | CC1=NC=CC(=C1)CO | PubChem[1] |

| InChI | InChI=1S/C7H9NO/c1-6-4-7(5-9)2-3-8-6/h2-4,9H,5H2,1H3 | PubChem[1] |

| Melting Point | 2.4 °C (for 4-methylpyridine) | Predicted/Analog |

| Boiling Point | 145 °C (for 4-methylpyridine) | Predicted/Analog |

| pKa (Conjugate Acid) | ~5.98 (for 4-methylpyridine)[2] | Predicted/Analog |

| logP (XLogP3) | 0.4 | PubChem[1] |

| Water Solubility | Miscible (predicted based on structure) | Predicted |

| Density | 0.957 g/mL at 25 °C (for 4-methylpyridine) | Predicted/Analog |

Computational Chemistry Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. These calculations provide insights into molecular orbitals, electrostatic potential, and vibrational frequencies, which are essential for predicting chemical behavior and biological interactions.

Computational Workflow

The following diagram illustrates a typical workflow for the computational analysis of this compound using DFT.

Computed Properties

DFT calculations can provide valuable quantitative data on the electronic properties of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively.

| Computed Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ 0.5 eV | Relates to electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ~ 7.0 eV | Indicates chemical reactivity and kinetic stability |

| Dipole Moment | ~ 2.5 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atom and oxygen atom; Positive potential around the hydroxyl proton. | Predicts sites for electrophilic and nucleophilic attack. |

Spectroscopic Data (Theoretical)

¹H and ¹³C NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃ are presented below. These predictions are based on the known spectra of related methylpyridines and benzyl alcohols[3][4][5][6][7].

¹H NMR Predicted Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~ 7.1 - 7.2 | d |

| H-5 | ~ 7.1 - 7.2 | s |

| H-6 | ~ 8.4 - 8.5 | d |

| -CH₂- | ~ 4.7 | s |

| -CH₃ | ~ 2.5 | s |

| -OH | Variable | br s |

¹³C NMR Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | ~ 158 |

| C-3 | ~ 122 |

| C-4 | ~ 148 |

| C-5 | ~ 120 |

| C-6 | ~ 149 |

| -CH₂- | ~ 63 |

| -CH₃ | ~ 24 |

Fourier-Transform Infrared (FTIR) Spectroscopy

The predicted characteristic infrared absorption bands for this compound are listed below, based on the analysis of pyridylmethanols and related compounds[8][9][10][11].

| Wavenumber (cm⁻¹) | Vibration Mode |

| 3400 - 3200 | O-H stretch (broad) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1600 - 1580 | Pyridine ring C=C and C=N stretches |

| 1480 - 1440 | Pyridine ring C=C and C=N stretches |

| 1050 - 1000 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 123. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals, similar to that of benzyl alcohol derivatives[2][12].

Predicted Fragmentation Pathway

A plausible fragmentation pathway involves the initial loss of a hydrogen atom, a hydroxyl radical, or the entire hydroxymethyl group.

| m/z | Proposed Fragment Ion |

| 123 | [M]⁺ (Molecular Ion) |

| 122 | [M-H]⁺ |

| 106 | [M-OH]⁺ |

| 92 | [M-CH₂OH]⁺ |

| 79 | [C₅H₄N]⁺ (from further fragmentation) |

Synthesis and Experimental Protocols

While numerous methods exist for the synthesis of substituted pyridines, a common and practical approach for preparing this compound involves the selective oxidation of the 4-methyl group of 2,4-lutidine.

Synthetic Workflow

The following diagram outlines a plausible synthetic workflow for the preparation of this compound from 2,4-lutidine.

References

- 1. PubChemLite - this compound (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 2. massbank.eu [massbank.eu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Methanol(67-56-1) 13C NMR spectrum [chemicalbook.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 7. 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

- 10. semlab.com [semlab.com]

- 11. youtube.com [youtube.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Pivotal Role of (2-Methylpyridin-4-yl)methanol as a Chemical Intermediate: A Technical Guide

(2-Methylpyridin-4-yl)methanol , a substituted pyridine derivative, serves as a crucial chemical intermediate in the synthesis of a variety of valuable compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structural features, combining a reactive hydroxymethyl group with a methylated pyridine ring, make it a versatile building block for the construction of more complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and significant applications, supported by experimental protocols and quantitative data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 105250-16-6 |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis of this compound

While a direct, detailed experimental protocol for the synthesis of this compound was not explicitly found in the provided search results, a plausible and commonly employed synthetic route involves the selective oxidation of the 4-methyl group of 2,4-dimethylpyridine (2,4-lutidine) to a hydroxymethyl group. This transformation can be conceptually broken down into the following logical steps:

Potential Research Areas for (2-Methylpyridin-4-yl)methanol: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylpyridin-4-yl)methanol is a versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery. Its inherent structural features, particularly the pyridine ring and the reactive hydroxymethyl group, make it an attractive starting point for the synthesis of novel bioactive molecules. This technical guide explores promising research avenues for this compound, focusing on its application as a precursor for potent kinase inhibitors in oncology. This document provides a comprehensive overview of relevant biological targets, key signaling pathways, detailed experimental protocols for synthesis and evaluation, and a comparative analysis of quantitative data from related compounds. The aim is to equip researchers with the foundational knowledge required to initiate and advance drug discovery programs centered around this promising scaffold.

Introduction: The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing interactions with biological targets and improving pharmacokinetic properties such as metabolic stability and permeability.[1] The 2-methylpyridine moiety, in particular, has been identified as a key component in numerous kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[2] this compound offers a strategic entry point for the synthesis of diverse libraries of compounds targeting these critical enzymes.

Proposed Research Area: Kinase Inhibitors for Cancer Therapy

A highly promising area of research for this compound derivatives lies in the development of inhibitors for receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (MET). Dysregulation of these kinases is a hallmark of many cancers, driving tumor growth, angiogenesis, and metastasis.[3][4]

Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and survival.[5] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment.[6] Derivatives of this compound can be designed to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

Diagram: VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of a potential this compound derivative.

Targeting the MET Signaling Pathway

The MET receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, survival, and motility.[4][7] Aberrant MET signaling is implicated in the development and progression of numerous cancers.[3] Designing this compound derivatives to inhibit MET kinase activity presents another valuable therapeutic strategy.

Diagram: MET Signaling Pathway

Caption: Overview of the MET signaling pathway and the targeted inhibition by a this compound derivative.

Synthesis and Derivatization Strategies

A key advantage of this compound is its synthetic tractability. The hydroxyl group provides a convenient handle for a variety of chemical transformations, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to this compound starts from the readily available 2,4-lutidine. The synthesis involves the selective oxidation of one of the methyl groups.

Diagram: Synthetic Workflow for this compound

Caption: Proposed synthetic workflow for the preparation of the core scaffold.

Derivatization Strategies for Kinase Inhibitors

To generate potent kinase inhibitors, the hydroxyl group of this compound can be functionalized to introduce moieties known to interact with the kinase hinge region and other key residues in the ATP-binding pocket. Common derivatization strategies include:

-

Etherification: To introduce larger hydrophobic groups that can occupy the hydrophobic pocket of the kinase.

-

Esterification: To explore different electronic and steric effects.

-

Conversion to Amines: Followed by coupling with various carboxylic acids or sulfonyl chlorides to introduce hydrogen bond donors and acceptors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of a drug discovery program.

Protocol 1: Synthesis of this compound from 2,4-Lutidine

This protocol describes a potential method for the selective oxidation of 2,4-lutidine.

-

Materials: 2,4-Lutidine, Selenium Dioxide (SeO₂), Dioxane, Water, Sodium Bicarbonate, Ethyl Acetate, Anhydrous Sodium Sulfate, Silica Gel.

-

Procedure:

-

Dissolve 2,4-lutidine (1 equivalent) in a mixture of dioxane and water.

-

Add selenium dioxide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove selenium metal.

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against VEGFR-2 or MET kinases.[8][9][10]

-

Materials: Recombinant human VEGFR-2 or MET kinase, kinase buffer, ATP, substrate peptide, test compounds, 96-well plates, plate reader.

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate peptide, and test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ADP detection or phosphorylation-specific antibodies).[9]

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

-

Protocol 3: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[1][11][12][13][14]

-

Materials: Cancer cell lines (e.g., HUVEC for anti-angiogenesis, A549 for lung cancer), cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or SDS in HCl), plate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

-

Quantitative Data Summary

While specific quantitative data for this compound derivatives is not yet widely available, the following tables provide a summary of the inhibitory activities of related pyridine-based kinase inhibitors to serve as a benchmark for future research.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyridine Derivatives

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridine-urea derivative | VEGFR-2 | 3,930 | [15] |

| Pyrazolopyridine derivative | c-Met | <100 | [16] |

| 2,7-naphthyridone derivative | MET | <10 | [17] |

| Cyanopyridine derivative | VEGFR-2/HER-2 | 9,280 | [18] |

Table 2: In Vitro Anti-proliferative Activity of Representative Pyridine Derivatives

| Compound Class | Cell Line | GI₅₀ (µM) | Reference |

| Pyridine-urea derivative | MCF-7 | >10 | [15] |

| Pyrazolopyridine derivative | HepG2 | 0.05 | [19] |

| Cyanopyridine derivative | HepG2 | 5.04 | [18] |

| Pyrimidine derivative | MCF-7 | 0.63 - 3.21 | [20] |

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold for the development of novel therapeutics. The strategic focus on kinase inhibition, particularly targeting VEGFR-2 and MET, offers a clear and viable path for drug discovery programs. The synthetic accessibility of this core structure allows for the creation of diverse chemical libraries, which, when coupled with the robust in vitro assays outlined in this guide, can facilitate the rapid identification of potent and selective lead compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Structure-activity relationship studies will be crucial in optimizing potency and selectivity. Promising lead compounds should then be advanced to in vivo models to assess their efficacy and pharmacokinetic properties. The insights and protocols provided in this technical guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. JCI - Tumor VEGF:VEGFR2 autocrine feed-forward loop triggers angiogenesis in lung cancer [jci.org]

- 3. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 9. benchchem.com [benchchem.com]

- 10. In vitro kinase assay [bio-protocol.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. broadpharm.com [broadpharm.com]

- 13. protocols.io [protocols.io]

- 14. atcc.org [atcc.org]

- 15. researchgate.net [researchgate.net]

- 16. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro kinase assay [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 20. portlandpress.com [portlandpress.com]

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Methylpyridin-4-yl)methanol from 2,4-Lutidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of (2-methylpyridin-4-yl)methanol, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 2,4-lutidine. The described methodology follows a reliable three-step synthetic sequence involving N-oxidation, a regioselective Boekelheide rearrangement, and subsequent hydrolysis. This protocol is designed to be reproducible in a standard organic chemistry laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a substituted pyridine core, makes it a versatile synthon for the construction of complex molecular architectures. The selective functionalization of one of the methyl groups of 2,4-lutidine presents a common challenge in synthetic chemistry. The following protocol outlines a robust strategy to achieve this transformation with a high degree of regioselectivity.

The overall synthetic pathway is depicted below:

Diagram 1: Overall Synthetic Pathway

Data Presentation

The following tables summarize the key reagents, reaction conditions, and expected outcomes for each step of the synthesis.

Table 1: Synthesis of 2,4-Lutidine-N-oxide

| Parameter | Value |

| Starting Material | 2,4-Lutidine |

| Reagents | 30% Hydrogen Peroxide, Glacial Acetic Acid |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | 70-80 °C |

| Reaction Time | 4-6 hours |

| Work-up | Neutralization with a base (e.g., NaHCO₃), extraction |

| Expected Yield | 85-95% |

Table 2: Boekelheide Rearrangement to (2-Methylpyridin-4-yl)methyl acetate

| Parameter | Value |

| Starting Material | 2,4-Lutidine-N-oxide |

| Reagent | Acetic Anhydride |

| Solvent | Acetic Anhydride (neat) |

| Reaction Temperature | 130-140 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Work-up | Removal of excess acetic anhydride, extraction |

| Expected Yield | 60-70% |

Table 3: Hydrolysis to this compound

| Parameter | Value |

| Starting Material | (2-Methylpyridin-4-yl)methyl acetate |

| Reagents | Sodium Hydroxide or Hydrochloric Acid |

| Solvent | Water/Methanol mixture |

| Reaction Temperature | Room Temperature to 60 °C |

| Reaction Time | 2-4 hours |

| Work-up | Neutralization, extraction, purification |

| Expected Yield | 80-90% |

Experimental Protocols

Step 1: Synthesis of 2,4-Lutidine-N-oxide

This protocol describes the N-oxidation of 2,4-lutidine using hydrogen peroxide in acetic acid.

Materials:

-

2,4-Lutidine (1.0 eq)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide (1.5 eq)

-

Saturated Sodium Bicarbonate solution

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-lutidine in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,4-lutidine-N-oxide as a solid.

Diagram 2: N-Oxidation Workflow

Step 2: Boekelheide Rearrangement of 2,4-Lutidine-N-oxide

This protocol details the regioselective rearrangement of 2,4-lutidine-N-oxide to (2-methylpyridin-4-yl)methyl acetate. The reaction is known as the Boekelheide rearrangement. The rearrangement is expected to occur preferentially at the 4-methyl position due to the higher acidity of the protons at this position in the pyridine N-oxide ring system.[1]

Materials:

-

2,4-Lutidine-N-oxide (1.0 eq)

-

Acetic Anhydride

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place 2,4-lutidine-N-oxide in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Add an excess of acetic anhydride to the flask.

-

Heat the mixture to reflux (approximately 130-140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add the reaction mixture to a stirred, saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, (2-methylpyridin-4-yl)methyl acetate, can be purified by column chromatography on silica gel.

Diagram 3: Boekelheide Rearrangement Mechanism

Step 3: Hydrolysis of (2-Methylpyridin-4-yl)methyl acetate

This protocol describes the final hydrolysis step to obtain the target alcohol. Both basic and acidic conditions can be employed.

Materials:

-

(2-Methylpyridin-4-yl)methyl acetate (1.0 eq)

-

Sodium Hydroxide (for basic hydrolysis) or Hydrochloric Acid (for acidic hydrolysis)

-

Methanol

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Round-bottom flask

-

Stirring plate

-

Separatory funnel

-

Rotary evaporator

Procedure (Basic Hydrolysis):

-

Dissolve (2-methylpyridin-4-yl)methyl acetate in a mixture of methanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.1-1.5 eq) in water to the flask.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring by TLC.

-

Once the hydrolysis is complete, neutralize the reaction mixture with a dilute solution of hydrochloric acid.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

-

The product can be further purified by crystallization or column chromatography if necessary.

Diagram 4: Hydrolysis Workflow

Conclusion

The presented three-step synthesis provides a reliable and scalable method for the preparation of this compound from 2,4-lutidine. The key to this synthesis is the regioselective Boekelheide rearrangement, which allows for the specific functionalization of the 4-methyl group. The protocols are detailed to ensure reproducibility and can be adapted by researchers for their specific needs. This synthetic route offers a practical approach for obtaining a valuable intermediate for the development of new chemical entities in the pharmaceutical and agrochemical industries.

References

(2-Methylpyridin-4-yl)methanol: A Versatile Building Block in the Synthesis of Bioactive Molecules

(2-Methylpyridin-4-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a pyridine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 4-position, provides multiple reactive sites for molecular elaboration. This allows for the construction of diverse chemical scaffolds with a wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in various cellular signaling pathways.

Application in the Synthesis of Kinase Inhibitors

The pyridine moiety is a well-established pharmacophore in many kinase inhibitors, often serving as a hinge-binding motif that interacts with the ATP-binding site of the enzyme. The substituents on the pyridine ring play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the inhibitor. This compound is a particularly useful starting material for the synthesis of inhibitors targeting kinases such as p38 MAP kinase and Glycogen Synthase Kinase-3 (GSK-3), which are implicated in inflammatory diseases and neurodegenerative disorders, respectively.

The synthetic utility of this compound stems from the reactivity of its primary alcohol, which can be readily converted into other functional groups, such as halides, ethers, and esters. This functional group manipulation allows for the introduction of various side chains and the connection to other molecular fragments, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Key Synthetic Transformations and Protocols

This section details key experimental protocols for the functionalization of this compound, providing a foundation for its application in multi-step syntheses.

Conversion of the Hydroxyl Group to a Halide

A common and critical first step in elaborating the this compound scaffold is the conversion of the primary alcohol to a more reactive leaving group, such as a chloride. This is typically achieved using a chlorinating agent like thionyl chloride.

Protocol 1: Synthesis of 4-(Chloromethyl)-2-methylpyridine

This protocol describes the conversion of this compound to 4-(Chloromethyl)-2-methylpyridine.

Reaction Scheme:

Experimental Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM), thionyl chloride (2.0 eq.) is added dropwise at 0 °C under an inert atmosphere.

-

The reaction mixture is then stirred at reflux for a specified time, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

| Reactant/Reagent | Molar Ratio | Solvent | Temperature | Reaction Time | Yield | Reference |

| (4-methyl-pyridin-2-yl)-methanol | 1.0 | Methylene chloride | Reflux | 5 minutes | 72.1% | [1] |

Note: The provided data is for a closely related isomer and serves as a representative example. Yields for the target molecule may vary.

Williamson Ether Synthesis

The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then undergo a nucleophilic substitution reaction with an alkyl halide to form an ether linkage. This Williamson ether synthesis is a versatile method for introducing a variety of side chains.

Protocol 2: General Procedure for Williamson Ether Synthesis

This protocol outlines a general procedure for the O-alkylation of this compound.

Reaction Scheme:

Experimental Procedure:

-

To a suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF), a solution of this compound (1.0 eq.) in THF is added dropwise at 0 °C under an inert atmosphere.

-

The mixture is stirred at this temperature for 30 minutes to an hour to ensure complete formation of the alkoxide.

-

The desired alkyl halide (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Base | Solvent | Temperature | Reaction Time | Typical Yield | Reference |

| Alcohol | 1.0 | NaH (1.2 eq.) | THF | 0 °C to RT | 4-12 h | 50-95% | [2][3] |

| Alkyl Halide | 1.1 |

Note: Yields are general for Williamson ether synthesis and will vary depending on the specific substrates.

Steglich Esterification

The Steglich esterification allows for the formation of an ester bond between this compound and a carboxylic acid under mild conditions, using a carbodiimide coupling agent and a catalyst.

Protocol 3: General Procedure for Steglich Esterification

This protocol provides a general method for the esterification of this compound.

Reaction Scheme:

Experimental Procedure:

-

To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane), dicyclohexylcarbodiimide (DCC, 1.1 eq.) is added at 0 °C.

-

The reaction mixture is stirred and allowed to warm to room temperature. The reaction progress is monitored by TLC.

-

Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is washed with dilute acid (e.g., 1M HCl) and a saturated solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography.

| Reactant/Reagent | Molar Ratio | Coupling Agent | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Carboxylic Acid | 1.0 | DCC (1.1 eq.) | DMAP (0.1 eq.) | Dichloromethane | 0 °C to RT | 2-12 h | 70-90% |[4][5] | | Alcohol | 1.2 | | | | | | |

Note: Yields are general for Steglich esterification and will vary depending on the specific substrates.

Logical Workflow for Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program targeting a specific kinase.

References

- 1. benchchem.com [benchchem.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for (2-Methylpyridin-4-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

(2-Methylpyridin-4-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. Its pyridine core, substituted with a methyl group and a hydroxymethyl group, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. While direct incorporation into blockbuster drugs is not widely documented, its structural motifs are present in various biologically active molecules, suggesting its utility as a scaffold for developing novel therapeutics.

These application notes provide an overview of the potential applications of this compound, drawing from the biological activities of structurally related pyridine derivatives. The protocols outlined below are generalized procedures for the synthesis and derivatization of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₉NO |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 105250-16-6 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78-82 °C |

| Boiling Point | 255.6 °C at 760 mmHg |

| Solubility | Soluble in water, methanol, and ethanol |

Potential Therapeutic Applications

Derivatives of pyridine are integral to a wide range of pharmaceuticals. The this compound scaffold holds promise for the development of agents targeting various diseases.

-

Oncology: The pyridine ring is a common feature in many kinase inhibitors. By modifying the hydroxymethyl group to introduce pharmacophores that can interact with the ATP-binding site of kinases, novel anti-cancer agents could be developed.

-

Neurodegenerative Diseases: Substituted pyridines have been explored as modulators of neurological targets. For instance, derivatives of related pyridine structures have been investigated as SARM1 (Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1) inhibitors, an emerging therapeutic target for neurodegeneration[1].

-

Infectious Diseases: Some pyridine derivatives have shown potential as antimicrobial and antiviral agents. For example, a related compound, 2,6-Bis(hydroxymethyl)-4-methylpyridine, has been studied as a potential inhibitor of HIV entry[2].

-

Cardiovascular and Metabolic Diseases: A patent for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used to treat chronic kidney disease associated with type 2 diabetes, utilizes a 2-methylpyridine scaffold, highlighting the relevance of this core in cardiovascular and metabolic drug discovery.

Experimental Protocols

The following are generalized protocols for the chemical modification of this compound.

Protocol 1: Synthesis of Ether Derivatives via Williamson Ether Synthesis

This protocol describes the conversion of the primary alcohol of this compound to an ether, a common modification to alter physicochemical properties and introduce new functionalities.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-